Boc-homophenylalaninal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGMBRMIWBUPG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437598 | |
| Record name | Boc-homophenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170112-07-9 | |
| Record name | Boc-homophenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc Homophenylalaninal and Its Analogues
Stereoselective Synthesis of Boc-homophenylalaninal
The stereoselective synthesis of this compound can be achieved through several strategic approaches, primarily leveraging the inherent chirality of amino acid precursors or employing stereodirecting reduction techniques.
Chiral Pool Derivation from Homophenylalanine
A straightforward and common strategy for the synthesis of enantiopure this compound involves the derivatization of the corresponding N-protected amino acid, L- or D-homophenylalanine. This approach capitalizes on the readily available and optically pure starting material from the chiral pool. The primary transformation required is the selective reduction of the carboxylic acid moiety to an aldehyde without affecting the Boc protecting group or the stereocenter.
A widely adopted one-pot, two-step methodology involves the activation of N-Boc-homophenylalanine with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the in-situ reduction of the resulting imidazolide (B1226674) intermediate with diisobutylaluminium hydride (DIBAL-H) at low temperatures. researchgate.net This method is efficient and generally proceeds with high yields and minimal racemization. The use of CDI as an activating agent is crucial for the selective reduction to the aldehyde, preventing over-reduction to the corresponding alcohol. researchgate.net
Asymmetric Reduction Strategies (e.g., Hydride-Mediated Transformations)
Asymmetric reduction strategies are pivotal in converting N-protected amino acids into their corresponding aldehydes with high fidelity of the stereocenter. Various hydride-based reducing agents have been explored for this transformation.
Diisobutylaluminum hydride (DIBAL-H) is a prominent reducing agent for the conversion of activated carboxylic acid derivatives, such as esters or Weinreb amides, to aldehydes. The reduction of N-Boc-homophenylalanine methyl or ethyl esters with DIBAL-H at low temperatures (typically -78 °C) is a standard procedure. However, careful control of stoichiometry and reaction conditions is necessary to prevent over-reduction to the alcohol.
Another effective method involves the use of lithium tris(tert-butoxy)aluminum hydride for the reduction of the corresponding acid chlorides. This reagent is known for its mildness and selectivity in reducing acid chlorides to aldehydes.
A comparative overview of different hydride-mediated reduction methods for the synthesis of N-protected α-amino aldehydes is presented below:
| Activating Group | Reducing Agent | Typical Yield (%) | Key Features |
| Imidazolide (from CDI) | DIBAL-H | High | One-pot procedure, good for various N-Boc-amino acids. researchgate.net |
| Ester (e.g., Methyl, Ethyl) | DIBAL-H | Good to High | Requires prior esterification, sensitive to over-reduction. |
| Acid Chloride | LiAl(Ot-Bu)₃H | Good | Mild conditions, but requires preparation of the acid chloride. |
It is important to note that α-amino aldehydes are prone to racemization, especially during purification on silica (B1680970) gel, due to keto-enol tautomerism. jst.go.jp Therefore, reaction work-up and purification are often performed under carefully controlled, mild conditions.
Diastereoselective Pathways to this compound Precursors
Diastereoselective approaches are employed to construct the carbon skeleton of homophenylalanine derivatives with the desired stereochemistry, which can then be converted to this compound. These methods often involve the stereocontrolled addition of a nucleophile to a chiral imine or the diastereoselective alkylation of a chiral enolate.
One such strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with benzyl (B1604629) bromide. The use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide, allows for high diastereoselectivity in the alkylation step. Subsequent hydrolysis of the auxiliary and protection of the amino group provides N-Boc-homophenylalanine, which can then be reduced to the target aldehyde.
Another approach is the diastereoselective Strecker reaction, where a chiral amine is condensed with an appropriate aldehyde and cyanide source to generate a chiral α-aminonitrile. Hydrolysis of the nitrile group furnishes the amino acid with high diastereomeric excess. The choice of the chiral amine is critical for inducing the desired stereochemistry.
Enantioselective Synthesis of Advanced this compound Derivatives
The development of catalytic asymmetric methods has opened new avenues for the synthesis of structurally diverse and advanced derivatives of this compound, often with high enantioselectivity.
Catalytic Asymmetric Approaches (e.g., Organocatalysis, Transition Metal Catalysis)
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid derivatives. For instance, organocatalytic Mannich reactions between aldehydes and α-imino esters, catalyzed by chiral amines like proline and its derivatives, can provide access to functionalized β-amino carbonyl compounds, which are precursors to α-amino acids and their aldehyde derivatives. organic-chemistry.org The reaction of an appropriate aldehyde with an N-Boc protected α-imino glyoxylate (B1226380) ester in the presence of a chiral organocatalyst can lead to the formation of a precursor to a this compound analogue with high enantioselectivity. organic-chemistry.org
Transition metal catalysis offers a broad spectrum of reactions for the asymmetric synthesis of amino acid derivatives. Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce the phenyl group in a stereocontrolled manner. Rhodium-catalyzed asymmetric hydrogenation of enamides is another powerful method for establishing the stereocenter of α-amino acids. acs.org These asymmetrically synthesized amino acids can then be converted to the corresponding Boc-protected aldehydes.
The following table summarizes some catalytic asymmetric approaches to precursors of this compound derivatives:
| Reaction Type | Catalyst Type | Key Features |
| Asymmetric Mannich Reaction | Chiral Proline Derivatives | High diastereo- and enantioselectivity for C-C bond formation. organic-chemistry.org |
| Asymmetric Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Useful for the alkylation of glycine Schiff bases. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | High enantioselectivity in the reduction of dehydroamino acid precursors. |
Umpolung Reactivity in Stereocontrolled Construction
Umpolung, or polarity inversion, strategies provide a non-traditional approach to the synthesis of α-amino aldehydes by reversing the typical electrophilic nature of the α-carbon of an amino acid derivative.
One umpolung approach involves the generation of an α-amino anion equivalent. organic-chemistry.org For instance, an N-protected α-amino sulfone can be deprotonated to form a nucleophilic species that can react with an electrophile. This allows for the formation of a carbon-carbon bond at the α-position. Subsequent removal of the sulfone group would lead to the desired amino acid derivative, which can then be reduced to the aldehyde.
Another umpolung strategy involves the use of a nucleophilic acyl anion equivalent derived from an aldehyde. nih.gov While not directly applied to this compound in the provided context, the concept of converting an aldehyde into a nucleophilic species through the use of specific reagents opens up possibilities for novel synthetic disconnections in the preparation of its analogues. For example, the reaction of an in situ generated α-imino anion with an electrophile represents an umpolung of the typical reactivity of an imine. organic-chemistry.org
These advanced synthetic methodologies provide a robust toolbox for the preparation of this compound and its analogues with high stereochemical purity, enabling their use in various fields of chemical and pharmaceutical research.
Dynamic Kinetic Resolution and Chiral Auxiliary Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical field where the biological activity of a molecule is often dependent on its specific three-dimensional structure. For chiral aldehydes like this compound, achieving high enantiopurity can be accomplished through methods such as dynamic kinetic resolution (DKR) or the use of chiral auxiliaries.
Dynamic Kinetic Resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. acs.org This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net For a racemic aldehyde, the strategy involves two key catalytic cycles: one that continuously interconverts the aldehyde enantiomers (racemization) and a second, chiral catalyst that selectively reacts with only one of those enantiomers to form the desired product. nih.govchemistryviews.org This approach has been successfully applied to the DKR of racemic α-allyl aldehydes via hydroacylation, yielding chiral cyclopentanones with high enantioselectivity. nih.govchemistryviews.org In this system, a primary amine catalyst facilitates the racemization of the aldehyde through enamine formation, while a chiral rhodium catalyst promotes the selective cyclization of one enantiomer. nih.gov While a direct application to this compound is not prominently documented, this methodology represents a potent strategy for its asymmetric synthesis.
Chiral Auxiliary Strategies offer a reliable and predictable method for introducing stereochemistry. williams.eduresearchgate.net This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. williams.edu The auxiliary then directs a subsequent chemical transformation, such as alkylation or an aldol (B89426) reaction, to occur stereoselectively. williams.eduresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. williams.edu
The Evans oxazolidinone auxiliaries are among the most utilized for asymmetric synthesis. williams.eduresearchgate.net For example, an N-acyl oxazolidinone can be deprotonated to form a rigid Z-enolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the bulky substituent on the auxiliary. williams.edu This strategy is highly effective for controlling the stereochemistry of alkylation and aldol reactions. researchgate.net In the context of synthesizing this compound, a chiral auxiliary could be used to control the stereoselective introduction of the benzyl group precursor. Asymmetric Michael addition reactions controlled by Evans auxiliaries have also been shown to produce products with two new chiral centers with high diastereoselectivity. sioc-journal.cn Another approach involves using chiral auxiliaries derived from amino acids, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which can be used to synthesize various optically active amino acids. tcichemicals.com
| Strategy | Principle | Key Features | Potential Application for this compound |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization. | Can convert a racemate completely to one enantiomer; requires compatible racemization and resolution catalysts. acs.orgnih.gov | Asymmetric synthesis from a racemic precursor aldehyde. |
| Chiral Auxiliaries (e.g., Evans') | Covalent attachment of a chiral molecule to guide stereoselective reactions. | High predictability and reliability; auxiliary is often recoverable; reaction products are diastereomers, which are easier to separate. williams.eduresearchgate.net | Stereocontrolled synthesis of the homophenylalanine backbone before reduction to the aldehdye. |
Chemical Transformations for Diverse this compound Analogues
Once synthesized, this compound serves as a versatile scaffold for the generation of a wide array of analogues through various chemical transformations. These modifications are crucial for developing new compounds with tailored properties.
Horner-Wadsworth-Emmons Olefination and Conjugate Acceptor Generation
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes or ketones. wikipedia.orgthieme-connect.com This reaction involves the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylides, allowing it to react efficiently even with sterically hindered aldehydes and ketones. wikipedia.orgthieme-connect.com The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
For this compound, the aldehyde functionality is an ideal substrate for the HWE reaction. Reacting it with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a suitable base generates an α,β-unsaturated ester. This product is a valuable Michael or conjugate acceptor, opening up possibilities for further functionalization via 1,4-addition reactions. The HWE reaction has been successfully applied to other N-Boc protected amino aldehydes and ketones to generate these important synthetic intermediates. researchgate.netresearchgate.net For instance, (N-Boc)azetidin-3-one undergoes an HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate to yield methyl (N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester. researchgate.net
The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate, the base, solvent, and reaction temperature. researchgate.net While standard conditions often yield (E)-alkenes, modified phosphonates, such as those used in the Still-Gennari modification, can be employed to selectively produce (Z)-alkenes. wikipedia.org
Table 2.3.1: Representative Conditions for Horner-Wadsworth-Emmons Reactions
| Aldehyde/Ketone Substrate | Phosphonate Reagent | Base/Conditions | Product Type | Selectivity |
| Aromatic Aldehydes | Methyl 2-(dimethoxyphosphoryl)acetate | Various | (E)-α,β-Unsaturated Ester | Almost exclusively (E) wikipedia.org |
| (N-Boc)azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | NaH, THF | α,β-Unsaturated Ester | Not specified researchgate.net |
| General Aldehydes | Ethyl (triphenylphosphoranylidene)acetate | Na₂CO₃ | (E)-α,β-Unsaturated Ester | trans-isomer is major product beilstein-journals.org |
| Various Aldehydes | Still-Gennari type phosphonates | KHMDS, 18-crown-6 | (Z)-α,β-Unsaturated Ester | High Z-selectivity wikipedia.org |
Functionalization and Derivatization for Biological Evaluation
The derivatization of core structures is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the biological properties of lead compounds. nih.govbrieflands.com this compound possesses multiple sites for functionalization, including the Boc-protected amine, the aldehyde, and the aromatic phenyl ring.
Modification of these sites can lead to libraries of analogues for biological screening. For example, the aldehyde can be converted into various other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in reductive amination to form new amines. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents that can modulate the electronic properties and steric profile of the molecule. brieflands.com These new functional groups can then serve as handles for further modifications, such as cross-coupling reactions. nih.gov
A relevant example is the synthesis of biphenyl (B1667301) tetrazole derivatives functionalized with various amino acids, including L-phenylalanine, which have been evaluated for antihypertensive activity. researchgate.net This demonstrates how the core amino acid structure can be incorporated into more complex heterocyclic systems known to have pharmacological relevance. researchgate.net The resulting derivatives often exhibit a range of biological activities, including anticancer, antibacterial, and antioxidant properties, depending on the specific functionalizations made. brieflands.comnajah.edu
Protecting Group Manipulations and Orthogonal Deprotection Strategies
In the synthesis of complex molecules like peptides or derivatized amino acids, the use of protecting groups is essential to mask reactive functionalities and prevent unwanted side reactions. biosynth.com A critical concept in this area is "orthogonality," which refers to the use of multiple protecting groups in a single molecule that can be removed under distinct sets of conditions without affecting the others. fiveable.meub.edu
The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy. organic-chemistry.org It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. organic-chemistry.orgwikipedia.org This property makes it "orthogonal" to groups like the fluorenylmethoxycarbonyl (Fmoc) group, which is stable to acid but removed by base (e.g., piperidine). biosynth.com This Boc/Fmoc pairing is fundamental to many solid-phase peptide synthesis strategies. biosynth.comfiveable.me
The selective removal of the Boc group in the presence of other acid-labile groups requires careful selection of reagents and conditions. While strong acids like neat trifluoroacetic acid (TFA) are commonly used for Boc removal, milder conditions can achieve greater selectivity. wikipedia.orgacsgcipr.org For instance, 4 M HCl in dioxane is effective for the rapid and selective deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net Catalytic amounts of iron(III) chloride (FeCl₃) have also been shown to selectively cleave N-Boc groups, even in the presence of a Cbz group, offering a sustainable and mild alternative. csic.es Furthermore, some N-Boc protected heterocycles can be deprotected under basic conditions using reagents like NaBH₄ in ethanol, a method that leaves primary N-Boc protected amines intact, highlighting another layer of orthogonality. arkat-usa.org
Table 2.3.3: Selected Orthogonal Deprotection Strategies for the Boc Group
| Protecting Group Combination | Reagent for Selective Boc Removal | Conditions | Other Group Stability | Reference |
| Boc / tert-Butyl ester | 4 M HCl in dioxane | Room temp, 30 min | Stable | researchgate.net |
| Boc / Cbz | FeCl₃ (catalytic) | Acetonitrile, reflux | Stable | csic.es |
| Boc / Fmoc | Trifluoroacetic Acid (TFA) | DCM | Stable | biosynth.com |
| N-Boc-imidazole / N-Boc-amine | NaBH₄ | Ethanol, room temp | N-Boc-amine is stable | arkat-usa.org |
| Boc / Other acid-sensitive groups | AlCl₃ | Various | Possible selective cleavage | wikipedia.org |
Application of Boc Homophenylalaninal in Rational Design of Biologically Active Molecules
Design and Synthesis of Enzyme Inhibitors
The precise modulation of enzyme activity is a cornerstone of modern therapeutic intervention. Uncontrolled proteolysis, in particular, is a significant factor in many disease processes. ku.edu The design of specific enzyme inhibitors often relies on core structures that can be systematically modified to achieve high potency and selectivity.
Boc-homophenylalaninal as a Core Scaffold for Protease Inhibitors
This compound serves as a key starting material and structural scaffold in the synthesis of various protease inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis, enabling its incorporation into larger, more complex molecules. nih.govmdpi.com For instance, in the development of inhibitors for viral proteases like the human rhinovirus 3C protease or SARS-CoV-2 main protease (Mpro), Boc-protected amino acids are fundamental building blocks. ku.edunih.govmdpi.com The synthesis of nirmatrelvir (B3392351), a component of Paxlovid, involves a P2-P3 dipeptide building block derived from a Boc-protected amino acid derivative. mdpi.com The homophenylalanine structure itself, with its extended phenylpropyl side chain, provides a non-natural amino acid scaffold that can confer specific binding properties and metabolic stability. This scaffold is particularly useful in creating conformationally constrained inhibitors for cysteine proteases. molaid.com The aldehyde functional group is crucial, acting as an electrophilic "warhead" that can interact with nucleophilic residues in the active site of an enzyme. nih.gov
Mechanism-Based Inhibition Strategies (e.g., Michael Acceptor Warheads)
Mechanism-based inhibitors are designed to be chemically inert until they are activated by the target enzyme's catalytic machinery. A prominent strategy involves the use of Michael acceptors, which are α,β-unsaturated carbonyl compounds. nih.govmdpi.com These moieties can be appended to a guiding scaffold, such as one derived from this compound, to create highly potent and often irreversible inhibitors. ku.edu The inhibition mechanism involves a conjugate addition reaction where a nucleophilic residue from the enzyme's active site, typically the thiol group of a cysteine, attacks the β-carbon of the Michael acceptor. researchgate.netwikipedia.org This forms a stable covalent bond, leading to the inactivation of the enzyme. ku.eduresearchgate.net
The reactivity of the Michael acceptor can be tuned to optimize both potency and selectivity, minimizing off-target effects. mdpi.com This approach has been successfully employed to design inhibitors for various enzymes, including those involved in cancer and viral replication. mdpi.comwikipedia.org For example, peptidyl Michael acceptors have been synthesized and shown to be extremely potent irreversible inactivators of cysteine proteases. ku.edu
Targeted Cysteine Protease Inhibition (e.g., Cathepsin Family)
Cysteine proteases are a major class of enzymes involved in diverse physiological and pathological processes, including protein turnover, antigen presentation, and cancer progression. nih.govmdpi.com The cathepsin family of lysosomal cysteine proteases, in particular, has been identified as a therapeutic target for numerous human diseases. nih.gov Overexpression of certain cathepsins, such as Cathepsin L, has been observed in some cancers. mdpi.com this compound has been utilized in the development of inhibitors targeting this enzyme class. amazonaws.com
The aldehyde group of this compound can form a reversible covalent bond with the active site cysteine of these proteases, mimicking the transition state of peptide hydrolysis. ku.edu By modifying the core scaffold, inhibitors with high selectivity for specific cathepsins can be developed. For example, the inhibitor BI-1124 shows high potency for Cathepsin S with good selectivity over related cathepsins K, B, and L. opnme.com The inhibition of Cathepsin L has been shown to increase the levels and activity of lysosomal glucocerebrosidase, suggesting a therapeutic strategy for conditions associated with its deficiency, such as Parkinson's disease. nih.gov
Table 1: Selectivity Profile of a Representative Cathepsin Inhibitor
| Inhibitor | Target | IC₅₀ | Selectivity vs. Other Cathepsins | Reference |
|---|---|---|---|---|
| BI-1124 | Cathepsin S | 7 nM | > 40-fold selective against Cathepsin K, B, and L | opnme.com |
Irreversible and Reversible Covalent Inhibitor Architectures
Enzyme inhibitors can be designed to bind either reversibly or irreversibly through covalent interactions. mdpi.com The choice between these architectures depends on the therapeutic goal, as irreversible inhibitors offer a prolonged duration of action, while reversible ones may have a better safety profile. nih.govnih.gov
Irreversible Covalent Inhibitors: These inhibitors form a stable, permanent bond with the target enzyme. drughunter.com A classic example is the natural product E-64, which is a potent irreversible inhibitor of several cysteine proteases, including cathepsins B and L. nih.gov Michael acceptors are frequently used as warheads in irreversible inhibitors. ku.edu While highly effective, a key challenge is the potential for off-target toxicity due to reaction with other proteins. nih.govnih.gov
Reversible Covalent Inhibitors: This class of inhibitors forms a covalent bond that can be broken, allowing the enzyme to eventually regain function. drughunter.com This approach can mitigate the risks associated with permanent protein modification. nih.gov Electrophilic warheads such as aldehydes, nitriles, and boronic acids are commonly employed in reversible covalent inhibitors. nih.gov The aldehyde of this compound is well-suited for this strategy, forming a hemiacetal or thiohemiacetal with a serine or cysteine residue, respectively, in the enzyme's active site. ku.edu These inhibitors functionally behave like traditional reversible inhibitors and can be characterized by a steady-state dissociation constant. drughunter.com
Table 2: Comparison of Covalent Inhibitor Architectures
| Feature | Reversible Covalent Inhibitors | Irreversible Covalent Inhibitors | Reference |
|---|---|---|---|
| Bonding | Forms a covalent bond that can be reversed. | Forms a permanent, stable covalent bond. | mdpi.comdrughunter.com |
| Duration of Action | Dependent on inhibitor concentration and binding kinetics. | Prolonged; enzyme activity is restored only by new protein synthesis. | nih.govdrughunter.com |
| Common Warheads | Aldehydes, Nitriles, Boronic Acids. | Michael Acceptors (e.g., Acrylamides), Epoxides. | ku.edunih.govnih.gov |
| Potential Advantage | Reduced risk of off-target and idiosyncratic toxicities. | Higher potency and longer duration of action. | nih.govnih.gov |
Construction of Peptidomimetics
Peptides are often limited as therapeutic agents due to poor metabolic stability and low oral bioavailability. nih.gov Peptidomimetics are molecules designed to mimic the structure and biological function of natural peptides but with improved drug-like properties. nih.govazolifesciences.com This is often achieved by modifying the peptide backbone or incorporating non-natural amino acids. nih.govslideshare.net
Incorporation into Modified Peptide Backbones
The process of developing peptidomimetics often begins with identifying the key structural features of a parent peptide that are essential for its biological activity. azolifesciences.com These features, including the spatial arrangement of side chains, are then replicated in a more robust, non-peptide or modified-peptide scaffold. azolifesciences.com The use of building blocks like this compound in solid-phase peptide synthesis (SPPS) allows for the systematic construction of these modified backbones. frontiersin.org The resulting peptidomimetics can exhibit enhanced specificity and longer circulation times in the body, making them more effective therapeutic candidates. azolifesciences.com For example, the antiviral drug nirmatrelvir is a peptidomimetic inhibitor whose synthesis relies on the coupling of building blocks derived from protected amino acids. mdpi.com
Conformational Constraint and Bioavailability Enhancement in Mimetic Design
The incorporation of this compound into peptidomimetics is a key strategy for introducing conformational constraints, which can significantly enhance the bioavailability of these molecules. nih.govmdpi.com Peptides often exhibit high flexibility, leading to multiple conformations, many of which may not be biologically active. This flexibility also makes them susceptible to enzymatic degradation. By introducing a constrained residue like this compound, the conformational freedom of the peptide backbone is reduced. mdpi.com This pre-organizes the molecule into a bioactive conformation that is more favorable for receptor binding. nih.govnih.gov
The constrained conformation can lead to improved bioavailability by shielding the peptide bonds from proteolytic enzymes, thus increasing the molecule's half-life in biological systems. mdpi.comqub.ac.uk Furthermore, a more rigid and lipophilic structure, often a result of incorporating non-natural amino acids like homophenylalanine derivatives, can facilitate passage through cellular membranes, a critical step for the bioavailability of orally administered drugs. The relationship between conformational rigidity and bioavailability is a central theme in modern peptidomimetic design, aiming to create drug candidates with improved pharmacokinetic profiles. nih.gov
Strategies for Proteolytic Stability Improvement
A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases. nih.govnih.gov this compound and its derivatives are instrumental in strategies aimed at enhancing proteolytic stability. The introduction of this non-natural amino acid residue into a peptide sequence can disrupt the recognition sites for various proteases. nih.govbeilstein-journals.org
Strategies to improve proteolytic resistance often involve modifications at or near the cleavage sites of proteases. nih.govdiva-portal.org Replacing a natural amino acid with this compound can sterically hinder the approach of the protease to the scissile peptide bond. Additionally, the non-natural side chain of homophenylalanine is not recognized as a substrate by many proteases that are specific for natural L-amino acids. qub.ac.ukbeilstein-journals.org
Further modifications, such as N-methylation of the peptide bond or the use of D-amino acids, can also contribute to stability, and these can be used in conjunction with this compound to create highly stable peptidomimetics. qub.ac.uk The ultimate goal is to engineer molecules that retain their therapeutic activity for a longer duration in the body, and the use of building blocks like this compound is a critical component of this endeavor. diva-portal.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Elucidation of Pharmacophoric Requirements
Structure-activity relationship (SAR) studies of this compound derivatives are crucial for understanding the key molecular features, or pharmacophores, that are essential for biological activity. nih.govnih.gov A pharmacophore model outlines the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, which are necessary for optimal interaction with a biological target. researchgate.net
By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can build a detailed pharmacophore model. nih.govugm.ac.id For instance, the Boc (tert-butoxycarbonyl) group, while primarily a protecting group in synthesis, can also contribute to the hydrophobic interactions within the binding site of a target protein. The phenyl ring of the homophenylalanine moiety provides a key aromatic and hydrophobic feature, and its position relative to the aldehyde and the Boc-group is critical. The aldehyde group itself is often a key reactive moiety, forming covalent or hemiacetal linkages with active site residues of enzymes like proteases.
The data from these SAR studies, often involving the synthesis and testing of a library of analogs, allows for the refinement of the pharmacophore model, guiding the design of more potent and selective drug candidates. nih.govnih.gov
Optimization of P-Site Interactions for Potency and Selectivity
In the context of protease inhibitors, the interactions between the inhibitor and the enzyme's active site are described in terms of P and P' sites, which are subsites on the enzyme that bind the amino acid residues of the substrate. The optimization of interactions at these P-sites is a cornerstone of designing potent and selective inhibitors. nih.govrsc.org
This compound derivatives are often designed to occupy the P2 or P3 sites of proteases. The bulky and hydrophobic nature of the homophenylalanine side chain can form favorable van der Waals interactions within the corresponding S2 or S3 pockets of the enzyme. rsc.org The Boc group can also contribute to these interactions, fitting into hydrophobic regions of the active site.
The following table illustrates how modifications to a hypothetical this compound-based inhibitor might influence its potency, as measured by the inhibitory constant (Ki), against a target protease.
| Compound | Modification at P2 | Ki (nM) | Rationale for Change in Potency |
|---|---|---|---|
| 1 | This compound | 50 | Baseline compound with good hydrophobic interaction. |
| 2 | Boc-(p-fluoro)homophenylalaninal | 25 | Fluorine substitution enhances hydrophobic interactions and can form favorable dipole interactions. |
| 3 | Boc-(p-nitro)homophenylalaninal | 150 | The bulky and polar nitro group may introduce unfavorable steric and electronic interactions in the S2 pocket. |
| 4 | Boc-cyclohexylalaninal | 80 | Replacement of the phenyl ring with a cyclohexyl group maintains hydrophobicity but loses aromatic pi-stacking interactions. |
Through such iterative design and testing, the P-site interactions can be fine-tuned to maximize potency and to achieve selectivity for the target protease over other related enzymes. nih.gov
Impact of Substituent Effects on Biological Efficacy
The biological efficacy of this compound derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring. nih.govnih.gov These substituent effects can be broadly categorized into electronic and steric effects, both of which can influence the binding affinity of the molecule to its target. rsc.orgwho.int
Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can alter the electronic properties of the molecule, which can in turn affect hydrogen bonding, pKa, and other interactions with the target protein. rsc.org For example, an electron-withdrawing group might enhance the electrophilicity of a nearby carbonyl group, making it more susceptible to nucleophilic attack by an active site residue.
Steric effects relate to the size and shape of the substituents. who.int Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by causing steric clashes with the protein. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the group within the binding site. rsc.org
The following table provides hypothetical examples of how different substituents on the phenyl ring of a this compound derivative might affect its biological efficacy, measured as the half-maximal inhibitory concentration (IC50).
| Compound | Substituent on Phenyl Ring | Electronic Effect | IC50 (µM) | Interpretation |
|---|---|---|---|---|
| A | -H (unsubstituted) | Neutral | 10.5 | Reference compound. |
| B | -OCH3 (para) | Electron-donating | 5.2 | The methoxy (B1213986) group may form a favorable hydrogen bond or enhance binding through electronic effects. |
| C | -Cl (para) | Electron-withdrawing | 8.9 | The chloro group provides a good hydrophobic interaction with minimal steric bulk. |
| D | -NO2 (para) | Strongly electron-withdrawing | 25.1 | The polar nitro group may be disadvantageous in a hydrophobic pocket. |
| E | -C(CH3)3 (para) | Electron-donating (weak) | 50.8 | The bulky tert-butyl group likely causes a steric clash within the binding site. |
A thorough understanding of these substituent effects is essential for the rational design and optimization of this compound derivatives as potent and selective biologically active molecules. mdpi.commdpi.com
Computational Chemistry and Analytical Characterization in Boc Homophenylalaninal Research
Molecular Modeling and Docking for Ligand-Target Interactions
Computational approaches such as molecular modeling and docking are crucial in elucidating how Boc-homophenylalaninal interacts with its biological targets. These in silico methods provide a rational basis for understanding and predicting the compound's binding behavior.
Rationalizing Binding Affinity and Specificity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in understanding the binding affinity and specificity of this compound. By simulating the interaction between the compound and its target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. frontiersin.orgmdpi.com The process often involves generating a grid around the active site of the target protein and then exploring various conformations of the ligand within that space. mdpi.com The quality of the resulting binding poses is then evaluated using scoring functions to estimate the binding free energy. uneb.br
The reliability of docking protocols is often validated by redocking a known co-crystallized ligand into the protein's binding site and comparing the predicted pose with the experimentally determined one. uneb.br Furthermore, the insights gained from these simulations can explain why certain structural modifications to this compound might lead to enhanced or diminished binding, thereby guiding the design of more potent and selective analogs. researchgate.netnih.gov
De Novo Design and Virtual Screening Applications
Beyond analyzing existing interactions, computational chemistry plays a pivotal role in the discovery of new molecules. De novo design, an artificial intelligence-driven technology, aims to generate novel molecular structures with desired pharmacological properties from the ground up. frontiersin.orgarxiv.org This approach can be used to create new chemical entities that are structurally distinct from known inhibitors but still possess the desired binding characteristics. mdpi.com
Virtual screening is another powerful computational tool where large libraries of compounds are computationally docked against a target protein to identify potential hits. mdpi.comeuropa.eu This method allows for the rapid and cost-effective screening of vast chemical spaces that would be impractical to test experimentally. arxiv.org For instance, a virtual screening campaign could start with a known inhibitor or a fragment to generate a pharmacophore model, which defines the essential features required for binding. This model is then used to filter large compound databases, and the resulting hits are docked and ranked based on their predicted binding affinity. mdpi.com
Advanced Spectroscopic and Chromatographic Methods for Characterization
A suite of sophisticated analytical techniques is employed to unequivocally characterize this compound, ensuring its structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
For a comprehensive stereochemical assignment, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are invaluable. longdom.org COSY spectra reveal correlations between protons that are coupled to each other, allowing for the establishment of connectivity within the molecule. longdom.org This information is critical for determining the relative stereochemistry of chiral centers. In some cases, advanced computational methods like DP4+ analysis, which compares experimental NMR data with quantum mechanically calculated shifts for all possible stereoisomers, can be used to confidently assign the absolute stereochemistry. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation
Mass spectrometry (MS) is an essential analytical tool for confirming the molecular identity and assessing the purity of this compound. This technique measures the mass-to-charge ratio of ions, providing a precise molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing very precise mass measurements. google.com
When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures and identifying impurities. nih.govrsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, further corroborating the identity of the compound. d-nb.info
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. diva-portal.org In its analytical mode, HPLC is used to determine the purity of a sample by separating it into its individual components. The retention time of the compound under specific conditions (e.g., mobile phase composition, column type) is a characteristic property that aids in its identification.
Preparative HPLC is employed to isolate and purify larger quantities of the target compound from a reaction mixture or a natural extract. phenomenex.com This technique utilizes larger columns and higher flow rates compared to analytical HPLC to achieve the desired separation on a larger scale. phenomenex.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the purification of peptides and related compounds, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The purity of the collected fractions is typically verified by analytical HPLC. nih.gov
Emerging Directions and Future Prospects in Boc Homophenylalaninal Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency
A prevalent and effective method involves a two-step process starting from the corresponding N-Boc protected amino acid, (S)-Boc-Homophenylalanine. rsc.org The first step is the conversion of the carboxylic acid into a Weinreb amide, (S)-tert-butyl [1-(methoxymethylcarbamoyl)-3-phenylpropyl]carbamate. This intermediate is formed by coupling the Boc-amino acid with N,O-dimethylhydroxylamine hydrochloride using coupling agents like EDC and HOBt. rsc.org The Weinreb amide is particularly useful because it is stable and can be purified by column chromatography, ensuring a high-purity precursor for the subsequent step. rsc.org
The second step is the reduction of the Weinreb amide to the desired aldehyde, Boc-homophenylalaninal. This transformation is typically achieved using a mild reducing agent such as lithium aluminum hydride (LiAlH4) at low temperatures (e.g., 0 °C). rsc.orguni-mainz.de The reaction is carefully controlled to prevent over-reduction to the corresponding alcohol. This method is highly efficient, with reported yields for both steps being well over 90%. rsc.org
An alternative approach mentioned in the literature involves the direct reduction of Boc-homophenylalanine derivatives to the aldehyde. uni-mainz.de A significant application of the resulting this compound is its use as a key electrophile in the Horner-Wadsworth-Emmons (HWE) olefination reaction. uni-mainz.deresearchgate.netresearchgate.net This reaction allows for the stereoselective formation of a carbon-carbon double bond, which is crucial for synthesizing various "warhead" moieties, such as vinyl sulfones, used in covalent inhibitors. researchgate.netresearchgate.netresearchgate.net
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Starting Material | Key Intermediate | Key Reagents | Advantages | Reference |
| Weinreb Amide Reduction | (S)-Boc-Homophenylalanine | (S)-tert-butyl [1-(methoxymethylcarbamoyl)-3-phenylpropyl]carbamate | EDC, HOBt, LiAlH4 | High yield, high purity, stable intermediate. | rsc.org |
| HWE Olefination Substrate | This compound | Not Applicable (Product is starting material for next step) | Phosphonate (B1237965) reagents, base (e.g., KHMDS) | Versatile for creating complex inhibitors with vinyl groups. | uni-mainz.deresearchgate.net |
Exploration of Expanded Biological Target Spectrum
This compound is a cornerstone for developing inhibitors that target a range of enzymes, particularly proteases. The initial focus has been on cysteine proteases, but the versatility of its scaffold allows for the exploration of a wider array of biological targets.
The primary targets for inhibitors derived from this compound are cysteine proteases from various organisms. google.com These include human cathepsins such as Cathepsin S, L, and B, which are implicated in immune regulation and cancer progression. rsc.orguni-mainz.de For instance, selective inhibitors of Cathepsin S are being investigated as potential immunomodulators in cancer therapy. uni-mainz.de
A significant area of research is the development of drugs against parasitic diseases. Rhodesain (also known as TbCatL), a crucial cysteine protease for the parasite Trypanosoma brucei, is a major target for inhibitors synthesized using this compound. rsc.orgresearchgate.net These inhibitors are being developed to treat Human African Trypanosomiasis (HAT), or sleeping sickness, a fatal disease if left untreated. researchgate.netresearchgate.net The inhibitors often feature a vinyl sulfone group, installed via an HWE reaction with this compound, which acts as a Michael acceptor to covalently bind to the active site cysteine of the protease. researchgate.netresearchgate.net The specificity of these inhibitors for parasitic proteases over their human counterparts is a critical aspect of their design. researchgate.net
Beyond parasitic targets, inhibitors derived from this compound have potential applications against bacterial infections by targeting bacterial cysteine proteases that contribute to tissue damage. google.com
Table 2: Biological Targets of Inhibitors Derived from this compound
| Target Enzyme | Organism/Disease | Therapeutic Area | Inhibitor Type | Reference |
| Cathepsin S | Human | Cancer, Immunology | Covalent Reversible | uni-mainz.de |
| Cathepsin L | Human, T. brucei | Cancer, Parasitic Disease | Covalent | rsc.org |
| Cathepsin B | Human, T. brucei | Cancer, Parasitic Disease | Covalent | rsc.org |
| Rhodesain (TbCatL) | Trypanosoma brucei | Human African Trypanosomiasis | Covalent (e.g., Vinyl Sulfones) | rsc.orgresearchgate.netresearchgate.net |
| Bacterial Cysteine Proteases | Bacteria (e.g., Staphylococcus) | Bacterial Infections | Irreversible Covalent | google.com |
Integration with Combinatorial Chemistry and Automated Synthesis
The demand for new drug candidates has driven the integration of versatile building blocks like this compound with high-throughput technologies such as combinatorial chemistry and automated synthesis. nih.gov Combinatorial chemistry enables the rapid generation of large, diverse libraries of related compounds from a set of core structures and building blocks. routledge.com
This compound is an ideal scaffold for such libraries aimed at protease inhibitors. By reacting the aldehyde group with a variety of nucleophiles or olefination reagents and subsequently modifying the N-terminal Boc-group, a vast chemical space can be explored efficiently. google.comroutledge.com Dynamic combinatorial chemistry (DCC) is a particularly powerful strategy where the biological target itself can select and amplify the most potent binder from a library of reversibly forming compounds. nih.govrsc.org
Automated synthesis platforms have become essential tools to manage the scale and complexity of combinatorial libraries. nih.govbeilstein-journals.org These robotic systems can perform repetitive synthesis steps, purifications, and analyses, significantly accelerating the drug discovery process. nih.govautomatedsynthesisforum.com The well-defined reactivity of this compound and the robustness of the reactions it undergoes (like the HWE reaction) make it highly suitable for incorporation into automated synthesis workflows. researchgate.netbeilstein-journals.org This synergy allows researchers to systematically optimize inhibitor structures for potency and selectivity against targets like parasitic proteases or human cathepsins.
Contributions to Green Chemistry Principles in Synthetic Route Design
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research related to this compound and its precursors reflects this trend.
A key contribution lies in the synthesis of its precursor, L-homophenylalanine. Biocatalytic methods are being explored as a "green" alternative to traditional chemical syntheses, which often involve complex procedures, high costs, and environmental pollution. nih.gov These enzymatic processes can produce enantiomerically pure L-homophenylalanine under environmentally friendly conditions. nih.gov
Furthermore, significant advancements have been made in the handling of the Boc protecting group itself, a central feature of the molecule. Traditional methods for removing the Boc group often rely on strong, corrosive acids. semanticscholar.org Green chemistry research has led to the development of much milder and more sustainable deprotection protocols. One such method uses only water at elevated temperatures to selectively remove the N-Boc group, avoiding any additional reagents or catalysts. semanticscholar.org Another approach highlights the Boc strategy as suitable for green chemistry because its deprotection step can be designed to generate only gaseous by-products, simplifying purification and reducing waste. researchgate.net The development of water-based, catalyst-free systems for both the protection and deprotection of functional groups with Boc anhydride (B1165640) represents a significant step towards more sustainable chemical manufacturing. researchgate.netresearchgate.net
Q & A
Q. What are the standard protocols for synthesizing Boc-homophenylalaninal, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via reductive amination or asymmetric catalysis. Key factors include solvent choice (e.g., THF vs. DCM), temperature control (0–25°C), and stoichiometric ratios of reagents like NaBHCN or chiral catalysts . Purity optimization requires HPLC or column chromatography, with monitoring via H/C NMR and mass spectrometry. For reproducibility, document reagent sources (e.g., Sigma-Aldrich, ≥98% purity) and storage conditions (e.g., anhydrous, −20°C) .
Q. How should researchers validate the stereochemical integrity of this compound derivatives?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiomeric excess (>95%). Compare retention times with authentic standards and validate using circular dichroism (CD) spectroscopy for absolute configuration .
Q. What are the critical parameters for characterizing this compound in solid-state studies?
Methodological Answer: X-ray crystallography is ideal for confirming molecular geometry. For non-crystalline samples, employ FT-IR (amide I/II bands) and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference spectral data with databases like Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different assays?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent compatibility). Conduct dose-response curves (IC/EC) under standardized protocols (e.g., PBS buffer, 37°C, 5% CO). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and apply statistical tools (ANOVA with post-hoc tests) to identify confounding variables .
Q. What strategies optimize this compound’s stability in aqueous media for in vivo studies?
Methodological Answer: Stabilize via pH adjustment (e.g., citrate buffer at pH 5.0) or encapsulation in cyclodextrins/liposomes. Monitor degradation kinetics using LC-MS and assess bioavailability via pharmacokinetic models (e.g., non-compartmental analysis in rodent studies) .
Q. How can computational methods predict this compound’s interactions with target proteins?
Methodological Answer: Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) using crystallographic protein structures (PDB ID). Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) to quantify binding kinetics (/) .
Q. What experimental designs address low reproducibility in this compound-mediated catalytic reactions?
Methodological Answer: Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity). Implement quality-by-design (QbD) principles and replicate reactions ≥3 times with independent batches. Report deviations using CONSORT-like flowcharts .
Q. How should researchers evaluate the ethical implications of using this compound in animal models?
Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies. Justify sample size via power analysis and include negative controls (e.g., vehicle-only groups). Submit protocols to institutional IACUC for review, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
Methodological Answer: Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Report confidence intervals (95%) and apply false discovery rate (FDR) correction for multi-parametric assays. Include raw data in supplementary materials .
Q. How can researchers mitigate bias in spectroscopic data interpretation for this compound?
Methodological Answer: Implement double-blind analysis (e.g., independent NMR peak assignment by two researchers). Use MestReNova software with baseline correction and reference deconvolution. Cross-validate with alternative techniques (e.g., X-ray vs. computational DFT calculations) .
Resource and Collaboration Guidance
Q. What databases should researchers consult to contextualize this compound’s pharmacological profile?
Methodological Answer: Prioritize PubMed/Medline for bioactivity data, Reaxys for synthetic routes, and ChEMBL for target annotations. Use SciFinder for patent landscapes and ToxNet for toxicity profiles .
Q. How can interdisciplinary teams standardize protocols for this compound studies?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Draft SOPs using protocols.io and share via GitHub for version control. Validate cross-lab reproducibility via ring trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
